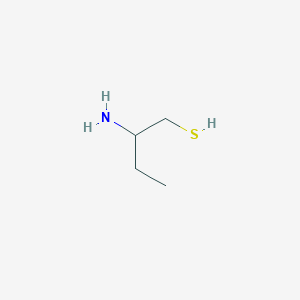

2-Aminobutane-1-thiol

Description

Overview of Aminothiols in Organic and Inorganic Chemistry

Aminothiols are a class of compounds characterized by the presence of at least one amino group and one thiol group. rsc.org This dual functionality allows them to participate in a wide array of chemical reactions, making them important in both organic and inorganic chemistry. rsc.org In biological systems, aminothiols like cysteine and cysteamine (B1669678) are fundamental to many processes. rsc.orgresearchgate.net The interplay between the amine and thiol groups can lead to enhanced reactivity compared to monofunctional compounds. rsc.org For instance, the proximity of an amine to a thiol can increase the thiol's nucleophilicity. rsc.org

Significance of the Thiol and Amine Functionalities

The chemical behavior of 2-aminobutane-1-thiol is dictated by its two functional groups: the thiol and the amine.

The thiol group (-SH) , also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org Thiols are known for their potent nucleophilicity, which allows them to readily participate in nucleophilic substitution and addition reactions. creative-proteomics.com They can be oxidized to form disulfides (R-S-S-R) or further to sulfonic acids (RSO3H). smolecule.comwikipedia.org This redox activity is a key aspect of their chemical versatility. researchgate.net The thiol group also has a high affinity for metals, a property that is exploited in various applications. nih.gov

The amine group (-NH2) is characterized by the lone pair of electrons on the nitrogen atom, which confers basicity and nucleophilicity. solubilityofthings.com Amines can act as bases by accepting protons. solubilityofthings.com Primary and secondary amines can also participate in hydrogen bonding. solubilityofthings.com Their nucleophilic nature allows them to react with various electrophiles, such as in alkylation and acylation reactions to form substituted amines and amides, respectively. smolecule.com

Contextual Importance of this compound in Chemical Synthesis and Research

This compound serves as a valuable building block and reagent in various areas of chemical research. Its bifunctionality allows it to be used in the synthesis of more complex molecules, including those with potential pharmaceutical applications. smolecule.com For instance, it can serve as a chiral building block for creating enantiomerically pure drugs. guidechem.com

In research, its reactivity is utilized to explore new synthetic pathways in organic chemistry. smolecule.com The thiol group can form disulfide bonds, a reaction crucial in protein chemistry and the development of peptide-based therapeutics. chemimpex.com The compound and its derivatives are also investigated for their potential roles in modifying proteins and peptides.

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

| Property | This compound | (2R)-2-aminobutane-1-thiol hydrochloride |

| IUPAC Name | This compound nih.gov | (2R)-2-aminobutane-1-thiol;hydrochloride nih.gov |

| Molecular Formula | C4H11NS nih.gov | C4H12ClNS nih.gov |

| Molecular Weight | 105.20 g/mol nih.gov | 141.66 g/mol nih.gov |

| CAS Number | 3572-05-2 nih.gov | 114179-99-6 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3572-05-2 |

|---|---|

Molecular Formula |

C4H11NS |

Molecular Weight |

105.20 g/mol |

IUPAC Name |

2-aminobutane-1-thiol |

InChI |

InChI=1S/C4H11NS/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3 |

InChI Key |

SBFLJHLQNAYTIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CS)N |

Origin of Product |

United States |

Synthesis Methodologies for 2 Aminobutane 1 Thiol and Its Analogues

Established Synthetic Pathways for 2-Aminobutane-1-thiol

The synthesis of this compound can be achieved through several established chemical routes, each offering distinct advantages and employing a variety of starting materials and intermediates.

Synthesis via Butyric Acid Derivatives

One of the fundamental approaches to synthesizing this compound begins with butyric acid or its derivatives. This method generally involves a series of transformations to introduce the required amine and thiol functionalities onto the four-carbon backbone.

A common strategy initiates with 2-aminobutyric acid. For instance, (S)-2-aminobutyric acid can be used as a starting material. google.com The carboxylic acid group is typically reduced to a primary alcohol, yielding an aminobutanol. For example, (S)-2-aminobutanol can be synthesized from (S)-2-aminobutyric acid through catalytic hydrogenation. google.com This reduction can be achieved using various reducing agents, with specific methods developed to ensure high yields and purity. google.com Subsequent conversion of the hydroxyl group to a thiol group completes the synthesis. This transformation often involves activation of the alcohol, for example, by converting it into a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

Approaches Utilizing Thiourea (B124793)

Thiourea serves as a versatile reagent in the synthesis of thiols from alkyl halides, a principle that is applied to the synthesis of this compound and its analogues. arkat-usa.orgorganic-chemistry.org This method typically involves the reaction of a suitable amino-substituted butyl halide with thiourea to form an isothiuronium (B1672626) salt. arkat-usa.orgorgsyn.org Subsequent hydrolysis of this intermediate, usually under basic conditions, liberates the desired thiol.

This approach offers a convenient way to introduce the thiol group, avoiding the direct handling of often malodorous thiols. arkat-usa.org The reaction conditions can be optimized to achieve high yields. For example, a one-pot reaction for the synthesis of thioethers from benzyl (B1604629) halides using thiourea has been described, which proceeds by generating the thiolate in situ. arkat-usa.org This general methodology can be adapted for the synthesis of aminothiols.

Strategies Involving Phthalimide (B116566) and Thioacetate (B1230152) Intermediates

A widely used strategy for the synthesis of primary amines, the Gabriel synthesis, can be adapted for the preparation of this compound. This method utilizes phthalimide to protect the amino group. nih.govuou.ac.in The synthesis may start with a halo-substituted butanethiol or a halo-substituted butane (B89635) that can be subsequently converted to a thiol.

An alternative and related approach involves the use of thioacetate intermediates. For instance, the synthesis of 5-aminopentane-1-thiol (B3054169) has been achieved by reacting 2-(5-bromopentyl)isoindoline-1,3-dione with potassium thioacetate. smolecule.com This is followed by the removal of the phthalimide protecting group, often using hydrazine (B178648) hydrate, to yield the final aminothiol (B82208). smolecule.com This sequence of reactions, employing a bromo-thioacetate intermediate, allows for the sequential introduction of the amine and thiol functionalities. smolecule.com

Enantioselective Synthesis of Chiral this compound Isomers

Given that this compound is a chiral molecule, the synthesis of its individual enantiomers is of significant interest. Enantioselective synthesis aims to produce a single enantiomer in high purity, which is crucial for applications where stereochemistry is a key factor. nih.gov

Chiral Catalyst and Starting Material Approaches

The use of chiral catalysts is a powerful strategy for achieving enantioselectivity in chemical reactions. buchler-gmbh.com In the context of synthesizing chiral aminothiols, a chiral catalyst can be employed to control the stereochemical outcome of a key bond-forming step. For example, enantioselective sulfa-Michael additions using chiral organocatalysts have been developed for the synthesis of thio-substituted cyclobutanes. nih.govrsc.org Such principles can be extended to the synthesis of other chiral sulfur-containing compounds.

Another effective approach is to start with a readily available chiral starting material. As mentioned previously, enantiomerically pure (S)-2-aminobutyric acid can serve as a precursor for the synthesis of (S)-2-aminobutanol, which can then be converted to (S)-2-aminobutane-1-thiol. google.comgoogle.com The use of chiral building blocks from the "chiral pool" is a common and efficient strategy in asymmetric synthesis. chemistry-chemists.com

Biocatalytic Strategies for Chiral Amines and Amino Acids

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. nih.govcore.ac.uk Enzymes, due to their inherent chirality, can catalyze reactions with high enantioselectivity under mild conditions. bohrium.com Various classes of enzymes, such as transaminases, amine dehydrogenases, and oxidases, have been engineered and optimized for the production of chiral amines. nih.gov

Green Chemistry and Sustainable Synthetic Routes

The drive towards sustainable chemical manufacturing has spurred research into green synthetic routes for aminothiols, including this compound and its analogues. chemistryjournals.net These methods prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. chemistryjournals.netnih.gov Key strategies include biocatalysis, chemoenzymatic pathways, and the use of environmentally benign solvents. chemistryjournals.net

Biocatalytic and Chemoenzymatic Synthesis: Enzymes and biocatalytic cascades offer high selectivity and operate under mild conditions, making them a cornerstone of green chemistry. chemistryjournals.net Amine transaminases, for instance, are pivotal biocatalysts for producing chiral primary amines from keto precursors. researchgate.net This approach is highly relevant for the synthesis of enantiomerically pure (S)-2-aminobutane, a close analogue of the target compound. researchgate.net

Chemoenzymatic strategies combine the advantages of chemical synthesis with biological catalysis to create novel pathways. A proof-of-concept approach has been developed for generating enantiomerically enriched acyclic secondary amines and β-aminothiols from 3-thiazoline precursors through a combination of Asinger chemistry and biocatalytic reduction. researchgate.net Furthermore, engineered enzymes, such as variants of the β-subunit of tryptophan synthase, have been developed for the biocatalytic synthesis of β-N-substituted-α-amino acids, demonstrating the potential for creating complex amine structures through enzymatic N-substitution reactions. wisc.edunih.gov The use of carboxylic acid reductases (CARs) to generate acyl-CoA thioesters in situ for subsequent amide bond formation represents another innovative biocatalytic method. chemrxiv.org

Sustainable Approaches and Alternative Solvents: Green chemistry principles encourage the use of non-toxic, renewable starting materials and solvents. chemistryjournals.net Research into the synthesis of related compounds, such as ZnO nanoparticles, highlights methods using biologically compatible amino acids like alanine (B10760859) in aqueous solutions, completely avoiding toxic amines and combustible byproducts. researchgate.net The reaction of aminonitriles with aminothiols like cysteine has been studied in aqueous solutions as a potential prebiotic route to thiol-containing peptides, underscoring the feasibility of complex syntheses in water. mdpi.comresearchgate.net Additionally, energy-efficient technologies such as microwave-assisted synthesis and sonocatalysis (ultrasound) are being employed to shorten reaction times and reduce energy consumption in the preparation of organic compounds and nanoparticles used in related applications. chemistryjournals.netresearchgate.net

| Green Strategy | Description | Applicability to Aminothiol Synthesis | Key Advantages | References |

|---|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases, tryptophan synthase) to catalyze reactions. | Asymmetric synthesis of chiral amines and aminothiols from keto acids or other precursors. | High enantioselectivity, mild reaction conditions (ambient temperature/pressure), reduced byproducts. | researchgate.netwisc.edunih.gov |

| Chemoenzymatic Synthesis | Combines chemical steps with enzymatic reactions to build complex molecules. | Derivatization of heterocyclic precursors (e.g., 3-thiazolines) to form acyclic β-aminothiols. | Access to novel molecular structures not easily made by purely chemical or biological routes. | researchgate.net |

| Aqueous Synthesis | Utilizing water as the primary reaction solvent. | Reactions of aminonitriles with aminothiols to form peptide-like structures. | Non-toxic, non-flammable, abundant, and low cost. | researchgate.netmdpi.comresearchgate.net |

| Microwave/Ultrasound Assistance | Using microwave or ultrasonic irradiation to supply energy to reactions. | Can accelerate reactions in the synthesis of precursors or related compounds. | Reduced reaction times, increased yields, lower energy consumption. | chemistryjournals.netresearchgate.net |

Purification and Isolation Techniques in this compound Synthesis

The effective purification and isolation of this compound and its analogues are critical for obtaining a product with the required purity for subsequent applications. Due to the presence of both a reactive thiol and a basic amino group, a combination of techniques is often employed to separate the target compound from starting materials, byproducts, and solvents.

Chromatographic Methods: Chromatography is a versatile and widely used tool for the purification and analysis of aminothiols.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and purification of aminothiols. nih.gov Reversed-phase columns, such as C18, are frequently used with gradient elution systems, often involving mixtures of water with acetonitrile (B52724) or methanol (B129727) and additives like formic acid. researchgate.net

Gas Chromatography (GC): Typically coupled with a mass spectrometer (GC-MS), this technique is effective for analyzing volatile aminothiols or their derivatives. researchgate.net Derivatization is often necessary to increase the volatility and thermal stability of the analytes. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions. For aminothiols, silica (B1680970) gel plates are common, with mobile phases tailored to the polarity of the compounds. Visualization can be achieved using reagents that react with amino groups.

Parallel Chromatography: For synthesizing libraries of related compounds, parallel chromatography systems can purify multiple reaction mixtures simultaneously, significantly increasing throughput. scribd.com

Recrystallization: Recrystallization is a powerful technique for purifying solid aminothiol derivatives, particularly their salts (e.g., hydrochlorides). The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes, leaving impurities dissolved in the mother liquor. mt.com Common solvent systems for aminothiol salts include ethanol/water mixtures. dtic.mil This method is effective for removing unreacted precursors and byproducts on both laboratory and industrial scales.

Extraction and Other Techniques:

Liquid-Liquid Extraction (LLE): LLE is frequently used as a primary purification step to separate the product from an aqueous reaction mixture into an organic solvent or to wash away impurities. researchgate.netnih.gov The choice of solvent and the adjustment of pH are critical for efficient extraction of the amino-containing compound.

Capillary Electrophoresis (CE): CE offers high-resolution separation and is particularly useful for the analysis of charged species like aminothiols in complex matrices. nih.govnih.gov While primarily an analytical technique, its principles can inform preparative separation strategies.

| Technique | Description | Typical Application | Advantages | References |

|---|---|---|---|---|

| HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase. | Final purification of products, purity analysis. | High resolving power, applicable to a wide range of polarities, automated. | nih.govresearchgate.net |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Purity analysis of volatile aminothiols or their derivatives. | High sensitivity, provides structural information (mass spectrum). | researchgate.net |

| Recrystallization | Purification of solids based on differences in solubility. | Purification of solid aminothiol salts. | Can yield highly pure material, scalable, cost-effective. | mt.comdtic.mil |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Work-up step to remove water-soluble or organic-soluble impurities. | Simple, rapid, suitable for large-scale initial purification. | researchgate.netnih.gov |

| Capillary Electrophoresis | Separation of charged molecules in an electric field. | High-throughput analysis of aminothiols in biological fluids. | Extremely high efficiency, small sample volume, rapid analysis. | nih.govnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Aminobutane 1 Thiol

Reactions Involving the Thiol (-SH) Group

The thiol group is the primary site for many of the characteristic reactions of 2-aminobutane-1-thiol, including oxidation, nucleophilic attack, and free-radical processes.

The thiol group of this compound is susceptible to oxidation, a fundamental reaction that can yield a variety of sulfur-containing products, most notably disulfides. The oxidation to disulfides is a common transformation for thiols and can be achieved using various oxidizing agents. rsc.org

The most prevalent oxidation product is the corresponding symmetrical disulfide, formed by the joining of two thiol molecules. This can be accomplished using mild oxidizing agents like molecular oxygen from the air, often catalyzed by a base such as triethylamine (B128534) (Et3N) in a solvent like N,N-dimethylformamide (DMF). rsc.orgrsc.orgresearchgate.net The reaction is efficient for various types of thiols, including aminothiols, where the amino group remains unaffected. rsc.orgrsc.orgresearchgate.net The use of air as an oxidant presents an environmentally friendly and cost-effective method. rsc.org Other reagents capable of inducing this transformation include hydrogen peroxide (H2O2), permanganates, and metal salts like ferric chloride and copper salts. rsc.orgbibbase.org

The mechanism of oxidation, particularly with metal catalysts like copper ions, involves the formation of a complex with the aminothiol (B82208). bibbase.org In this complex, the thiolate anion (RS⁻) loses an electron and is oxidized, leading to the formation of the disulfide. bibbase.org The pH of the medium plays a crucial role in the stoichiometry of the reaction when using copper ions and molecular oxygen. bibbase.org

Beyond disulfides, the oxidation of the thiol group can proceed to higher oxidation states of sulfur, especially with stronger oxidizing agents. In alkaline conditions, oxidation can lead to the sequential formation of sulfenic acid (RSOH), sulfinic acid (RSO₂H), and ultimately sulfonic acid (RSO₃H). pdx.edu

Table 1: Oxidation Reactions of the Thiol Group

| Oxidizing Agent | Product(s) | Conditions |

| Air (O₂) / Base (e.g., Et₃N) | Disulfide | DMF, Room Temperature or 80 °C |

| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfenic/Sulfinic/Sulfonic acids | Aqueous solution |

| Metal Salts (e.g., Cu²⁺, Fe³⁺) | Disulfide | Varies with catalyst |

| Peroxynitrite (ONOO⁻) | Disulfide, S-nitrosocysteamine (in acidic medium) | pH dependent |

The thiol group of this compound can be deprotonated to form the corresponding thiolate anion (RS⁻). This anion is a potent nucleophile, significantly more so than the neutral thiol. The formation of the thiolate is favored in basic conditions. The thiolate anion is the key reacting species in many transformations, including the thiol-disulfide exchange and certain oxidation reactions. bibbase.orgnih.gov Its strong nucleophilicity allows it to readily attack electrophilic centers. For instance, it can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Thiol-disulfide exchange is a crucial reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This process is fundamental in various biological systems, particularly in protein folding where it facilitates the correct formation of disulfide bridges. The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov

The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion acts as the nucleophile. nih.gov This attack leads to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide. The reaction is reversible, and the equilibrium position is determined by the relative concentrations and reduction potentials of the thiols and disulfides involved. Dithiols are particularly effective reducing agents for disulfides because the formation of a stable intramolecular cyclic disulfide in the oxidized product drives the reaction forward. acs.org

The general mechanism can be represented as: RS⁻ + R'SSR' ⇌ RSSR' + R'S⁻ (where RS⁻ is the thiolate anion of this compound)

Thiols, including this compound, can participate in reactions involving free radicals. The thiol group can act as a hydrogen donor to quench radical species, a property that underlies the radioprotective effects of many aminothiols. In the presence of transition metals, aminothiols can react via Fenton-like chemistry, which can generate free radicals and hydrogen peroxide. asm.org

One-electron oxidation of a thiol can generate a thiyl radical (RS•). nih.gov These highly reactive species can then undergo various reactions, including dimerization to form a disulfide bond. nih.gov 2 RS• → RSSR

The study of how radiation interacts with these compounds (radiolysis) is important for understanding their role as radioprotectors. The protective mechanism often involves the scavenging of harmful free radicals generated by the radiolysis of water, thereby protecting critical biological molecules from damage. scispace.com

Reactions Involving the Amine (-NH₂) Group

The primary amine group in this compound also imparts significant reactivity to the molecule, primarily acting as a nucleophile.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a good nucleophile. This allows it to participate in nucleophilic substitution reactions with various electrophiles.

Common reactions involving the amine group include:

Alkylation: The amine can react with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants.

Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amide. This is a common method for protecting the amine group or for synthesizing more complex molecules.

These reactions highlight the versatility of the amine group in synthetic organic chemistry.

Table 2: Nucleophilic Reactions of the Amine Group

| Reactant Type | Product |

| Alkyl Halide (R'-X) | Substituted Amine (R-NHR', R-NR'₂) |

| Acyl Chloride (R'-COCl) | Amide (R-NHCOR') |

| Acid Anhydride ((R'CO)₂O) | Amide (R-NHCOR') |

Alkylation and Acylation Reactions

The presence of two nucleophilic centers in this compound, the nitrogen of the amine and the sulfur of the thiol, raises important questions of chemoselectivity in alkylation and acylation reactions. The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.

Alkylation Reactions:

Alkylation of this compound can occur at either the sulfur or the nitrogen atom. The thiol group is generally a softer and more potent nucleophile than the amine group, particularly in its deprotonated thiolate form (-S⁻). Consequently, S-alkylation is often favored, especially with soft electrophiles like alkyl halides.

S-Alkylation: Reaction with an alkyl halide (R-X) typically proceeds via an Sₙ2 mechanism, leading to the formation of a thioether. The rate of this reaction is significantly enhanced under basic conditions, which deprotonate the thiol to the more nucleophilic thiolate.

N-Alkylation: While less common as the primary pathway, N-alkylation can occur, particularly with more reactive alkylating agents or when the thiol group is protected. Under neutral or acidic conditions where the amine is not protonated but the thiol's nucleophilicity is reduced, the likelihood of N-alkylation increases. Competition between N- and S-alkylation can lead to mixtures of products.

| Reaction Type | Electrophile | Typical Product | Favored Conditions |

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | 2-Amino-1-(methylthio)butane | Basic (e.g., NaH, Et₃N) |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 2-(Methylamino)butane-1-thiol | Neutral or with protected thiol |

| N,S-Dialkylation | Excess Alkyl Halide | 2-(Dimethylamino)-1-(methylthio)butane | Strong basic conditions |

Acylation Reactions:

In acylation reactions, using reagents like acyl chlorides or anhydrides, the amine group is generally more reactive than the thiol group. This is a reversal of the typical reactivity seen in alkylation and is a cornerstone of chemoselective transformations.

N-Acylation: The reaction of this compound with an acylating agent (e.g., acetyl chloride) will predominantly yield the N-acylated product, an amide. This selectivity is attributed to the greater basicity and nucleophilicity of the nitrogen atom towards the hard carbonyl carbon of the acylating agent.

S-Acylation: Formation of a thioester (S-acylation) is less favorable and usually requires specific conditions, such as the use of a pre-formed thiolate and a highly reactive acylating agent, or conditions that promote S-acylation while suppressing N-acylation (e.g., by protonating the amine).

| Reaction Type | Electrophile | Typical Product | Favored Conditions |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-(1-Mercaptobutan-2-yl)acetamide | Standard amine acylation conditions |

| S-Acylation | Acyl Chloride (e.g., CH₃COCl) | S-(2-Aminobutan-1-yl) ethanethioate | Requires N-protection or specific catalysts |

Salt Formation and Protonation Equilibria

As an amino and a thiol-containing compound, this compound can participate in acid-base reactions at two sites. The amine group is basic and readily accepts a proton to form an ammonium salt. The thiol group is weakly acidic and can donate a proton to form a thiolate salt.

The protonation state of the molecule is crucial for its reactivity and is dependent on the pH of the solution. The equilibrium can be described by macroscopic pKa values. While specific experimental pKa values for this compound are not widely reported, they can be estimated based on similar structures like cysteamine (B1669678).

At very low pH, both the amine and thiol groups will be protonated (R-SH₂⁺-NH₃⁺).

As the pH increases, the thiol group will deprotonate first (pKa₁ ~8-9), followed by the ammonium group (pKa₂ ~10-11).

In strongly basic solutions, the molecule will exist predominantly as the thiolate-amine species (R-S⁻-NH₂).

The zwitterionic form, where the amine is protonated and the thiol is deprotonated (R-S⁻-NH₃⁺), can also exist in equilibrium, although its concentration may be minor depending on the specific pKa values.

| Species | pH Range | Dominant Form |

| Acidic | < pKa₁ | R-SH-NH₃⁺ |

| Neutral | pKa₁ < pH < pKa₂ | R-SH-NH₂ / R-S⁻-NH₃⁺ |

| Basic | > pKa₂ | R-S⁻-NH₂ |

Dual Functional Group Reactivity and Chemoselectivity

The dual functionality of this compound allows for unique intramolecular reactions and dictates the need for chemoselective strategies in synthesis. The relative reactivity of the amine and thiol groups can be modulated by reaction conditions.

For instance, in the presence of an electrophile that can react with both groups, such as a dicarbonyl compound or a molecule with two leaving groups, intramolecular cyclization can occur. The reaction of this compound with aldehydes or ketones can lead to the formation of thiazolidine (B150603) derivatives through an initial formation of a hemiaminal or hemithioaminal followed by cyclization.

The chemoselectivity can be controlled by:

pH control: As discussed, adjusting the pH alters the protonation state and nucleophilicity of the functional groups.

Choice of reagent: Hard electrophiles (like acyl chlorides) favor reaction at the harder nitrogen nucleophile, while soft electrophiles (like alkyl halides) prefer the softer sulfur nucleophile.

Protecting groups: One functional group can be temporarily blocked to allow the other to react selectively. For example, the amine can be protected as a carbamate (B1207046) (e.g., Boc) to direct reactions to the thiol group.

Mechanistic Studies of this compound Reactivity

While detailed mechanistic studies specifically on this compound are limited in publicly available literature, the mechanisms of its reactions can be inferred from studies on analogous aminothiols.

Alkylation Mechanism: S-alkylation is generally accepted to proceed through a standard Sₙ2 pathway. The rate-determining step is the nucleophilic attack of the thiolate on the alkyl halide.

Acylation Mechanism: N-acylation likely proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. The amine attacks the carbonyl group to form a tetrahedral intermediate, which then collapses to eliminate a leaving group (e.g., chloride).

Cyclization Reactions: The mechanism for thiazolidine formation from an aldehyde involves the initial nucleophilic attack of the amine on the carbonyl to form a carbinolamine, or the thiol to form a hemithioacetal. This is followed by an intramolecular cyclization with the loss of a water molecule. The precise pathway and rate-determining step would depend on the specific substrates and reaction conditions.

Further research employing kinetic studies, computational modeling, and isotopic labeling would be necessary to fully elucidate the detailed reaction mechanisms for this compound under various conditions.

Coordination Chemistry and Ligand Properties of 2 Aminobutane 1 Thiol

Ligand Design Principles for Aminothiols

The design of aminothiol (B82208) ligands like 2-aminobutane-1-thiol for coordination chemistry is predicated on the presence of two distinct donor groups: a soft thiol (-SH) and a harder amine (-NH2) group. researchgate.net This combination of a soft Lewis base (thiolate) and a hard Lewis base (amine) allows aminothiols to bind effectively to a wide range of metal ions, from soft metals that prefer the sulfur donor to borderline and hard metals that interact favorably with the nitrogen donor. researchgate.net The presence of both donor types within the same molecule is a key principle, enabling chelation and leading to enhanced complex stability. researchgate.netebsco.com

Key design attributes for aminothiol ligands in coordination chemistry include:

Donor Atom Combination : The pairing of soft sulfur and hard nitrogen donors allows for versatile coordination with various metal centers. researchgate.net

Chelate Ring Size : The carbon backbone separating the amine and thiol groups dictates the size of the chelate ring upon coordination, a critical factor for complex stability. biointerfaceresearch.com

Stereochemistry : The inherent chirality of ligands like this compound, which has a chiral center at the C2 position, can be used to induce specific stereochemistry in the resulting metal complexes. ntu.edu.sg

Substitution : Alkyl or aryl substituents on the carbon backbone or the donor atoms can be used to modulate the ligand's steric bulk and electronic properties, thereby fine-tuning the structure, stability, and reactivity of the metal complex.

Metal Ion Complexation and Chelation Characteristics

This compound is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. Chelation involves the formation of two separate coordinate bonds between the metal ion and the ligand, resulting in a ring structure known as a chelate. ebsco.com This process is entropically favored over coordination by two separate monodentate ligands, a phenomenon known as the chelate effect, which leads to significantly enhanced thermodynamic stability. stackexchange.comfiveable.me

The interaction is typically a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the donor atoms of the ligand (sulfur and nitrogen) act as Lewis bases (electron pair donors). researchgate.net Upon deprotonation, the thiol group becomes a thiolate (-S⁻), which is a soft, highly polarizable donor that forms strong covalent bonds with soft metal ions like Ag(I), Hg(II), and Cu(I). wikipedia.org The amine group is a harder donor, preferring to coordinate with harder metal ions such as Fe(III), Co(II), and Ni(II). wikipedia.orgdtic.mil

Binding Modes of Thiolate and Amine Donor Atoms

The primary binding mode for this compound involves the coordination of both the deprotonated thiolate sulfur and the amine nitrogen to a single metal center. This bidentate S,N-coordination is the most common mode for simple aminothiols. researchgate.netresearchgate.net This mode is analogous to that observed for other aminothiols like cysteamine (B1669678) and the amino acid cysteine (when its carboxylate group does not participate in coordination). researchgate.netresearchgate.net

While S,N-bidentate chelation is dominant, other binding modes are theoretically possible, though less common for this specific ligand:

Monodentate Thiolate : The ligand could bind solely through the thiolate sulfur. This is less likely in systems where chelation is possible due to the lower stability compared to the chelated form. researchgate.net

Bridging Thiolate : The thiolate sulfur atom can act as a bridge between two or more metal centers, a common structural motif in the coordination chemistry of thiolates. researchgate.net This can lead to the formation of polynuclear complexes.

The preference for a particular binding mode is influenced by factors such as the metal ion's coordination number, geometric preferences, and the reaction stoichiometry.

Chelate Ring Formation and Stability

When this compound coordinates to a metal ion in a bidentate S,N-fashion, it forms a five-membered chelate ring. The ring is composed of the metal ion, the sulfur atom, the two carbon atoms of the ethyl backbone (C1 and C2), and the nitrogen atom (M-S-C1-C2-N).

The stability of chelate rings is highly dependent on their size. It is a well-established principle in coordination chemistry that five- and six-membered chelate rings are significantly more stable than smaller (four-membered) or larger (seven-membered or greater) rings. stackexchange.comfiveable.mequora.com This enhanced stability is primarily due to the minimization of ring strain. quora.com Five-membered rings, such as the one formed by this compound, have bond angles that can readily adapt to the preferred geometry around the metal center with minimal deviation from ideal tetrahedral or square planar angles within the ring itself, resulting in negligible strain. biointerfaceresearch.comstackexchange.com

| Ring Size | Relative Stability | Reason |

|---|---|---|

| 4-membered | Low | High angle strain |

| 5-membered | High | Minimal ring strain, favorable bond angles |

| 6-membered | High | Low ring strain |

| 7-membered and larger | Low | Increased ring strain and unfavorable entropy |

Stereochemistry of Metal-Aminothiol Complexes

The stereochemistry of metal complexes containing this compound is particularly interesting due to the ligand's inherent chirality. The C2 carbon atom is a stereocenter, meaning the ligand exists as two enantiomers: (R)-2-aminobutane-1-thiol and (S)-2-aminobutane-1-thiol.

When a chiral ligand like this coordinates to a metal center, it can lead to the formation of various stereoisomers. ntu.edu.sg For example, in an octahedral complex with the general formula [M(L)₃] (where L is this compound), coordination of a single enantiomer (e.g., the S-form) can result in two diastereomeric complexes:

fac-[M(S-L)₃] : The three nitrogen donors occupy one face of the octahedron, and the three sulfur donors occupy the opposite face.

mer-[M(S-L)₃] : The three nitrogen donors and the three sulfur donors occupy positions around the meridian of the octahedron.

Furthermore, these octahedral complexes are themselves chiral, existing as Δ (delta) and Λ (lambda) enantiomers based on the "handedness" of the propeller-like arrangement of the chelate rings. mdpi.com Therefore, the reaction of a racemic mixture of the ligand with a metal ion can produce a complex mixture of diastereomers and enantiomers. The use of an enantiomerically pure ligand is a common strategy to control the stereochemical outcome of the coordination compound. mdpi.com For square planar complexes, cis- and trans- geometric isomers are also possible. ntu.edu.sg

Electronic and Structural Properties of Coordination Compounds

The electronic properties of metal complexes with this compound are significantly influenced by the powerful electron-donating nature of the soft thiolate ligand. nih.govresearchgate.net The interaction between the sulfur donor and the metal d-orbitals often gives rise to intense sulfur-to-metal charge-transfer (LMCT) bands in the electronic absorption spectrum. nih.gov These transitions can influence the color and photochemical properties of the complexes.

Structurally, the coordination of this compound leads to predictable geometries. The bite angle of the S,N-chelate (the S-M-N angle) in the five-membered ring is typically close to 90°, which is well-suited for inclusion in octahedral and square planar geometries. biointerfaceresearch.com X-ray crystallographic studies on related metal-aminothiolate complexes provide insight into expected bond lengths. Metal-sulfur (thiolate) bond lengths are dependent on the metal ion but are generally in the range of 2.2-2.6 Å. Metal-nitrogen (amine) bond lengths are typically in the range of 2.0-2.3 Å. mdpi.com

| Property | Description | Typical Values / Characteristics |

|---|---|---|

| Coordination Geometry | The arrangement of ligands around the central metal ion. | Commonly octahedral, square planar, or tetrahedral. ntu.edu.sg |

| M-S Bond Length | Distance between the metal and the thiolate sulfur. | ~2.2 - 2.6 Å |

| M-N Bond Length | Distance between the metal and the amine nitrogen. | ~2.0 - 2.3 Å mdpi.com |

| S-M-N Bite Angle | The angle formed by the chelating donor atoms and the metal. | ~85° - 95° for a 5-membered ring |

| Electronic Spectra | Absorption of UV-visible light due to electronic transitions. | Often characterized by intense S-to-Metal LMCT bands. nih.gov |

Reactivity and Transformations of Coordinated this compound

Once coordinated to a metal center, the this compound ligand can undergo various chemical transformations. The reactivity is often centered on the electron-rich thiolate sulfur atom.

Oxidation : The coordinated thiolate is susceptible to oxidation. For instance, in model complexes mimicking thiol dioxygenase enzymes, coordinated aminothiolates can react with molecular oxygen (O₂) to form sulfinates (R-SO₂⁻). nih.govfigshare.com This reactivity highlights the ability of the metal center to activate the coordinated ligand towards reactions with small molecules.

Reaction with Nitric Oxide (NO) : Coordinated thiolates can react with nitric oxide, which is often used as a surrogate for O₂. nih.gov These reactions can be complex, potentially leading to the formation of S-nitrosothiols or dinitrosyl iron complexes, depending on the metal center and reaction conditions. ornl.gov

Protonation/Deprotonation : The coordinated amine group can still possess acidic protons and can be deprotonated under basic conditions, although its pKa is significantly altered upon coordination.

Derivatives and Analogues of 2 Aminobutane 1 Thiol

Synthesis of Functionalized 2-Aminobutane-1-thiol Derivatives

The synthesis of functionalized this compound derivatives leverages the distinct reactivity of its amine and thiol groups. A common strategy involves the protection of one group while the other is modified. For instance, the amine can be protected with a fluorenylmethoxycarbonyl (Fmoc) group, allowing the thiol to react selectively. nih.govnih.gov

"Click chemistry," particularly the thiol-ene reaction, offers a highly efficient and versatile route for functionalization. semanticscholar.org This reaction involves the radical-mediated addition of a thiol across a double bond, which can be initiated thermally or photochemically. researchgate.net This modular approach allows for the introduction of a wide array of functionalities onto the this compound scaffold. nih.gov For example, reacting allylated substrates with aminothiols is a method used to create novel functionalized materials. nih.govresearchgate.net Another significant method is the thiol-Michael addition, a nucleophile-catalyzed reaction that quantitatively adds thiols to electron-poor alkenes like acrylates. usm.edu

Key synthetic strategies for producing functionalized derivatives are summarized in the table below.

| Reaction Type | Reactants | Product Type | Key Features |

| Nucleophilic Substitution | N-Fmoc protected this compound, Halo acids/Bromoacetylated peptides | Thioether-containing carboxylic acids or peptides | Allows for selective functionalization of the thiol group. nih.govnih.gov |

| Thiol-ene "Click" Reaction | This compound, Alkene-containing molecules (e.g., allyl ethers) | Thioether derivatives | High efficiency, mild reaction conditions, often initiated by UV light or radicals. nih.govrsc.org |

| Thiol-Michael Addition | This compound, Electron-deficient alkenes (e.g., acrylates, maleimides) | Thioether adducts | Nucleophile-catalyzed, proceeds rapidly and quantitatively. usm.eduescholarship.org |

| Oxidative Coupling | Two molecules of this compound | Disulfide-linked dimer | Forms a disulfide bridge, a reaction crucial in forming crosslinked structures. nih.gov |

These synthetic routes enable the creation of a diverse library of this compound derivatives with tailored properties for various applications.

Polymeric and Oligomeric Structures Incorporating Aminobutane-1-thiol Units

The dual functionality of this compound makes it an excellent monomer or functionalizing agent for the synthesis of polymers and oligomers. Its incorporation can introduce specific properties, such as redox sensitivity, metal-binding capabilities, or reactive handles for further modification.

Thiol-ene polymerization is a prominent method for creating polymers with aminothiol (B82208) units. This step-growth radical polymerization process is known for being fast, solvent-free, and insensitive to oxygen, resulting in uniform polymer structures. dergipark.org.tr Additionally, Reversible Addition-Fragmentation chain Transfer (RAFT) polymers can be functionalized at their chain-ends using aminolysis followed by a thiol-maleimide reaction, effectively incorporating the aminothiol moiety. escholarship.org

The thiol groups within a polymer backbone can also be used to form crosslinked networks. For example, thiol-functionalized polysaccharides can be crosslinked through oxidative thiol-thiol coupling to form hydrogels, including 3D scaffolds and foams. nih.gov This demonstrates the ability of aminothiol units to act as junction points in a polymeric network. The polymerization of cysteine-derived amidonitriles, where the thiol group initiates the reaction, can produce complex mixtures of oligomers and polymers, highlighting the inherent tendency of aminothiols to form larger structures. nih.gov

| Polymer Type | Synthetic Method | Role of Aminobutane-1-thiol | Resulting Structure |

| Functional Monoliths | Thiol-ene "click" reaction | Functionalizing agent | Porous polymers with surface thiol groups. nih.gov |

| Hydrogels | Oxidative coupling | Cross-linking agent | 3D network structures. nih.gov |

| End-functionalized Polymers | RAFT polymerization followed by thiol-maleimide addition | End-capping agent | Linear polymers with a terminal aminothiol unit. escholarship.org |

| Thiol-rich Polypeptides | Thiol-initiated polymerization of amidonitriles | Monomer/Initiator | Linear and macrocyclic peptides. nih.gov |

Role as a Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are molecular fragments with defined functional groups that facilitate the stepwise construction of more complex target compounds. this compound, with its amine and thiol groups, serves as a valuable bifunctional building block, enabling the assembly of intricate molecular architectures, from unique organic scaffolds to modified peptides and chemical probes. idw-online.de

The distinct chemical nature of the amine and thiol groups in this compound allows for their selective and sequential reactions, a property essential for constructing well-defined organic scaffolds. A "building block approach" can be employed where the aminothiol is first reacted with another molecule to create a larger, functionalized unit, which is then used in subsequent assembly steps, such as solid-phase synthesis. d-nb.info For instance, the thiol group can be reacted via thiol-ene coupling, leaving the amine free for standard amide coupling reactions. This strategy allows for the creation of sequence-defined oligomers with precisely placed functionality. d-nb.info Furthermore, polymers incorporating aminothiol units can be used to create macroscopic structures, such as 3D hydrogel scaffolds, demonstrating their role in bridging molecular-level synthesis with material fabrication. nih.gov

This compound and similar aminothiols are key building blocks in the synthesis of peptidomimetics, particularly thioether-containing peptides. nih.govnih.gov Replacing a standard peptide amide bond with a thioether linkage can enhance a peptide's stability against enzymatic degradation. nih.gov Several solid-phase synthesis strategies have been developed for this purpose.

Route A : Involves reacting a halo acid, esterified on a resin, with an N-Fmoc protected aminothiol. The resulting (Fmoc-aminothiol)carboxylic acid is then used as a building block in standard solid-phase peptide synthesis (SPPS). nih.govnih.gov

Route B : An N-Fmoc aminothiol is reacted with a bromoacetylated peptide that is already synthesized on a resin. Following the removal of the Fmoc group, the peptide chain is further elongated. nih.govnih.gov

Route C : This route involves the condensation of a haloacylated peptide on one resin with a thiol-containing peptide synthesized on a different resin. nih.govnih.gov

These convergent synthetic routes highlight the utility of aminothiols as fundamental components for creating modified peptides with potentially improved therapeutic properties. nih.govnih.gov

The high nucleophilicity of the thiol group makes it an excellent target for designing chemical probes to detect and quantify biologically relevant molecules. scienceopen.commdpi.com Derivatives of this compound can be synthesized to function as such probes. The general strategy involves conjugating the thiol group to a reporter molecule, such as a chromophore or fluorophore, through a reaction that causes a detectable change in the reporter's properties (e.g., a change in color or fluorescence). mdpi.com

Common reactions for creating thiol-reactive probes include:

Michael Addition : The thiol group readily adds to Michael acceptors like maleimides. Maleimide-functionalized fluorophores (e.g., ThioGlo™) are widely used for detecting thiols. mdpi.com

Nucleophilic Substitution : Alkylating agents, such as iodoacetamides, react with thiols to form stable thioether bonds. scienceopen.com

Disulfide Cleavage : Probes containing a disulfide bond can be cleaved by thiols, releasing a chromophore. This method is often used to quantify total sulfhydryl groups. mdpi.com

By applying these principles, this compound can be converted into a chemical probe. The thiol group would serve as the reactive site, while the amine group could be used to attach other functionalities or to tune the probe's solubility and cell permeability. mdpi.com

Comparison of Reactivity and Ligand Properties with Analogues (e.g., dithiol derivatives)

The chemical behavior of this compound is best understood by comparing it with its analogues, particularly dithiols, which contain two thiol groups.

Reactivity: In redox reactions, such as the reduction of disulfide bonds, dithiols often have a significant advantage over monothiols. acs.org While a monothiol can reduce a disulfide, the reaction is an equilibrium. A dithiol, however, after the initial reduction step, can readily form a stable intramolecular cyclic disulfide, which drives the reaction to completion. acs.org The reactivity of any given thiol group is also highly dependent on its local chemical environment and the specific reagent used. nih.gov

Ligand and Chelating Properties: Both aminothiols and dithiols are classified as 'soft' ligands, which gives them a high affinity for 'soft' or borderline metal ions, such as heavy metals. nih.gov This property is the basis for their use as chelating agents.

Aminothiols : Function as bidentate ligands, using both the sulfur and nitrogen atoms as donors for metal coordination. nih.gov

Dithiols : Also act as potent chelators. The presence of two thiol groups can lead to the formation of very stable complexes with metals. nih.gov

In the context of peptide and protein structure, incorporating a dithiol amino acid at a single site can form two disulfide bridges. This creates a more compact and rigid structure compared to linking two separate cysteine (monothiol) residues, which can lead to enhanced biological activity and stability. nih.govresearchgate.net Flexible dithiol linkers have a tendency to form loops by attaching both thiol groups to the same surface, which can prevent cross-linking, whereas rigid dithiols are more effective at linking separate molecules. uu.nl

The table below summarizes the key differences between aminothiols and dithiols.

| Property | This compound (Aminothiol) | Dithiol Analogues |

| Disulfide Reduction | Can reduce disulfides, but the reaction is reversible. | More efficient; the reaction is driven forward by the formation of a stable intramolecular disulfide ring. acs.org |

| Chelation | Acts as a bidentate (S, N) ligand. nih.gov | Acts as a bidentate (S, S) ligand, often forming highly stable metal complexes. nih.gov |

| Structural Role in Peptides | Provides a single point for disulfide linkage (as cysteine analogue). | Can provide two disulfide bridges from a single residue, leading to more compact and rigid structures. nih.govresearchgate.net |

| Cross-linking | Can link two molecules via disulfide bond formation. | Efficiency depends on the flexibility of the linker between the two thiol groups. uu.nl |

Analytical Methodologies for 2 Aminobutane 1 Thiol

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating 2-Aminobutane-1-thiol from impurities and other components in a mixture, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis of this compound. This technique is particularly useful for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase (commonly silica (B1680970) gel) and a mobile phase.

For the analysis of this compound, a typical stationary phase would be silica gel coated on a glass or aluminum plate. The choice of the mobile phase is critical and is determined by the polarity of the compound. A common solvent system for the separation of amino compounds is a mixture of n-butanol, acetic acid, and water. amrita.educrsubscription.com The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system. amrita.edulibretexts.org

Visualization of the spots on the TLC plate is necessary as this compound is colorless. Several reagents can be employed for this purpose. Ninhydrin is a highly effective reagent for detecting the primary amine group, which reacts to form a distinctive purple-colored spot upon heating. crsubscription.comrochester.edu Additionally, potassium permanganate (B83412) stain can be used to visualize the thiol group, which will appear as a yellow-brown spot on a purple background, as the thiol group is readily oxidized. reachdevices.com

Table 1: Illustrative TLC System for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Butanol: Acetic Acid: Water (12:3:5 v/v/v) amrita.edu |

| Visualization Reagent 1 (for Amine Group) | Ninhydrin solution (0.2% in ethanol), followed by heating crsubscription.com |

| Expected Observation (Reagent 1) | Purple spot |

| Visualization Reagent 2 (for Thiol Group) | Potassium permanganate solution (1.5 g KMnO4 in 100 mL 1M NaOH) reachdevices.com |

| Expected Observation (Reagent 2) | Yellow-brown spot on a purple background |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound with high resolution and sensitivity. Due to the lack of a strong chromophore in its structure, direct UV detection of this compound is challenging. Therefore, pre-column derivatization with a suitable labeling reagent is commonly employed to introduce a fluorescent or UV-absorbing tag to the molecule. nih.gov

A widely used derivatization reagent for primary amines is ortho-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine. nih.gov The reaction of OPA with the primary amine group of this compound in the presence of a thiol reagent leads to the formation of a highly fluorescent isoindole derivative. diva-portal.org This derivatization reaction is rapid and can be automated in modern HPLC systems. nih.gov The resulting fluorescent adduct can be detected with high sensitivity using a fluorescence detector. nih.gov

The separation of the derivatized this compound is typically achieved using a reversed-phase HPLC column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used to achieve optimal separation. nih.govmdpi.com The retention time, the time it takes for the derivatized compound to elute from the column, is a characteristic parameter for its identification.

Table 2: Representative HPLC Conditions for this compound Analysis after OPA Derivatization

| Parameter | Condition |

|---|---|

| Derivatization Reagent | ortho-Phthalaldehyde (OPA) with N-acetyl-L-cysteine nih.gov |

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0) nih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) nih.gov |

| Elution Mode | Gradient elution |

| Detection | Fluorescence Detector (e.g., λex = 340 nm, λem = 450 nm) researchgate.net |

Spectroscopic Techniques for Structural Elucidation (Methodology Focus)

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular weight, fragmentation pattern, and functional groups.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]+. High-resolution ESI-MS can provide a highly accurate mass measurement, which aids in determining the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the structure of the molecule. researchgate.netrsc.org For this compound, characteristic fragment ions would be expected from the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that can be used for the analysis of this compound. In MALDI-TOF, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, typically as [M+H]+ ions. nih.gov The choice of the matrix is crucial for successful analysis. For thiol-containing compounds, matrices such as α,β-diphenylfumaronitrile (DPF) have been shown to be effective. rsc.orgresearchgate.net

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Molecular Formula | C₄H₁₁NS nih.gov |

| Monoisotopic Mass | 105.0612 g/mol nih.gov |

| Ionization Mode (ESI) | Positive ion mode, observing [M+H]⁺ at m/z 106.0690 |

| Potential ESI-MS/MS Fragments | Loss of NH₃ (m/z 89.0629), Loss of H₂S (m/z 72.0813), Loss of CH₂S (m/z 59.0503) |

| Suitable MALDI Matrix | α,β-Diphenylfumaronitrile (DPF) rsc.orgresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds. upi.edulibretexts.org The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), thiol (S-H), and alkane (C-H) functional groups.

The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹, often as a doublet for primary amines. researchgate.net The S-H stretching vibration of the thiol group is expected to show a weak absorption band around 2550 cm⁻¹. The C-H stretching vibrations of the butane (B89635) backbone will be observed in the region of 2850-3000 cm⁻¹. researchgate.net Additionally, N-H bending vibrations can be seen around 1600 cm⁻¹, and C-S stretching vibrations may appear in the fingerprint region.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (doublet) researchgate.net | Medium |

| Amine (N-H) | Bending | 1590 - 1650 | Medium |

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |

| Alkane (C-H) | Stretching | 2850 - 2960 researchgate.net | Strong |

| Alkane (C-H) | Bending | 1350 - 1470 | Medium |

| C-S | Stretching | 600 - 800 | Weak-Medium |

Quantitative Analysis of Thiol and Amine Groups in Complex Mixtures

The quantitative analysis of this compound in complex mixtures is essential for various applications. HPLC with pre-column derivatization, as described in section 6.1.2, is a primary method for the quantification of the amine group. By constructing a calibration curve using standards of known concentrations, the amount of this compound in a sample can be accurately determined. nih.gov

For the specific quantification of the thiol group, colorimetric assays can be employed. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is a classic reagent used for the determination of free thiol groups. DTNB reacts with the thiol group to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. This method, however, quantifies the total thiol content in a sample and is not specific to this compound if other thiols are present.

For a more specific and simultaneous quantification of both the thiol and amine functionalities within the same molecule in a complex mixture, HPLC methods coupled with derivatization agents that react with either the thiol or amine group are preferred. For instance, derivatizing the amine group with OPA allows for quantification based on the amine moiety. Alternatively, thiol-specific derivatizing agents like monobromobimane (B13751) (mBBr) can be used to tag the thiol group, which can then be quantified by HPLC with fluorescence detection. mdpi.com By using appropriate standards and validation procedures, these methods can provide accurate and precise quantification of this compound.

Table 5: Summary of Quantitative Analysis Techniques for this compound

| Technique | Target Functional Group | Principle | Detection Method |

|---|---|---|---|

| HPLC with OPA Derivatization | Amine | Formation of a fluorescent isoindole derivative diva-portal.org | Fluorescence |

| HPLC with mBBr Derivatization | Thiol | Formation of a fluorescent thioether mdpi.com | Fluorescence |

| Ellman's Assay | Thiol | Reaction with DTNB to produce a colored product | UV-Vis Spectrophotometry (Absorbance at 412 nm) |

Fluorophore-Labeled Alkylating Agents

The analysis of thiols such as this compound can be effectively achieved through the use of fluorophore-labeled alkylating agents. nih.gov This approach provides a sensitive means of detection by covalently attaching a fluorescent tag to the thiol group. The fundamental principle involves the reaction of the nucleophilic thiol with an electrophilic center on the labeling agent, which is conjugated to a fluorophore. researchgate.net

Commonly employed alkylating agents for thiol labeling include maleimides and haloacetamides (e.g., iodoacetamides). nih.govnih.gov These agents react with thiols via Michael addition or nucleophilic substitution, respectively. researchgate.netnih.gov The choice of fluorophore is critical and is determined by the desired excitation and emission wavelengths for detection. Fluorophores such as BODIPY and fluorescein (B123965) are frequently utilized for this purpose. nih.govmdpi.com

A significant advantage of using fluorescently tagged alkylating agents is the elimination of the need for secondary detection steps like Western blotting. nih.gov Following the alkylation reaction, the labeled thiol can be directly detected in-gel using fluorescence imaging techniques, streamlining the analytical workflow. nih.gov The fluorescence intensity can be correlated with the amount of the thiol, allowing for quantification.

Table 1: Examples of Fluorophore-Labeled Alkylating Agents for Thiol Detection

| Alkylating Agent Class | Reactive Group | Common Fluorophores | Reaction Mechanism with Thiols |

| Maleimides | Maleimide | BODIPY, Fluorescein | Michael Addition |

| Haloacetamides | Iodoacetamide (B48618) | BODIPY, Fluorescein | Nucleophilic Substitution |

| Benzofurazans | 4-fluoro-7-sulfamoylbenzofurazan (ABD-F) | Benzofurazan | Nucleophilic Aromatic Substitution |

| Bimanes | Monobromobimane (mBB) | Bimane | Nucleophilic Substitution |

This table is generated based on principles of thiol-reactive probes and common fluorophores. nih.govresearchgate.net

Research has demonstrated the development of fluorogenic probes that are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with a thiol. nih.gov This "turn-on" mechanism significantly enhances the signal-to-noise ratio, improving detection sensitivity. nih.gov For instance, probes based on the 7-oxanorbornadiene (B1225131) (OND) framework have been shown to exhibit up to a 180-fold increase in fluorescence intensity upon reaction with thiols. nih.gov

Biotinylated Probes

Biotinylated probes represent another powerful tool for the detection and enrichment of this compound. This strategy leverages the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin. osti.gov The methodology involves labeling the thiol group of this compound with a biotin-conjugated reagent.

A common reagent used for this purpose is biotinylated iodoacetamide (BIAM), which covalently binds to the thiol group. nih.gov Once biotinylated, the this compound can be selectively captured and enriched from a complex mixture using streptavidin-coated surfaces, such as magnetic beads or agarose (B213101) resin. osti.govnih.gov This affinity-based purification is highly effective in isolating the target molecule for subsequent analysis.

To improve the selectivity and allow for the recovery of the captured thiol under mild conditions, probes incorporating a photocleavable linker between the biotin moiety and the reactive group have been developed. nih.govnih.gov This allows for the release of the bound molecule by exposure to light, which is a gentle method that helps to preserve the integrity of the analyte.

Table 2: Biotinylated Probes for Thiol Analysis

| Probe Type | Reactive Group | Capture Protein | Elution Method |

| Biotinylated Iodoacetamide (BIAM) | Iodoacetamide | Streptavidin | Denaturing conditions |

| Biotinylated Maleimide | Maleimide | Streptavidin | Denaturing conditions |

| Photocleavable Biotin Probe | Various | Streptavidin | UV light exposure |

| Desthiobiotin Iodoacetamide (DBIA) | Iodoacetamide | Streptavidin | Competitive elution with biotin |

This table is based on the principles of biotin-streptavidin affinity and common thiol-reactive groups. nih.govosti.govnih.gov

The enriched biotinylated thiols can be analyzed by various downstream techniques, including mass spectrometry, to confirm their identity and quantity. nih.govresearchgate.net This combination of affinity capture and sensitive detection provides a robust workflow for the analysis of low-abundance thiols.

Surface Analysis Techniques for Modified Materials

When this compound is used to modify the surface of materials, specialized techniques are required to characterize the resulting surface chemistry.

X-ray Photoelectron Spectroscopy (XPS) for Surface Ligand Density

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique ideal for analyzing the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. wikipedia.orgsurfacesciencewestern.com This makes it an invaluable tool for characterizing surfaces modified with this compound. By irradiating the surface with a beam of X-rays, photoelectrons are emitted, and the kinetic energy of these electrons is measured. surfacesciencewestern.com

The binding energy of the emitted electrons is characteristic of the element from which they originated and its chemical environment. wikipedia.orgcarleton.edu For a surface functionalized with this compound, XPS can detect the presence of nitrogen (from the amino group) and sulfur (from the thiol group), confirming the successful immobilization of the molecule. wikipedia.org

Furthermore, the relative atomic concentrations of these elements can be determined from the XPS data, which allows for the calculation of the surface ligand density. carleton.edu By comparing the signal intensities of elements from the substrate and the immobilized this compound, a quantitative assessment of the surface coverage can be achieved. carleton.edu

Biophysical Methods for Interaction Studies (Non-Human Context)

To understand the interactions of this compound with other molecules, such as proteins or other small molecules, various biophysical methods can be employed.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real time. bioradiations.comnicoyalife.com The method allows for the determination of key kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), which together define the binding affinity (Kₑ). nih.gov

In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip surface, and the other partner (the analyte) is flowed over the surface in a solution. youtube.com The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This change is recorded in a sensorgram, a plot of the SPR response versus time. bioradiations.com By analyzing the shape of the sensorgram at different analyte concentrations, the kinetic parameters of the interaction can be calculated. bioradiations.comnih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgmalvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. harvard.edu

In an ITC experiment, a solution of one molecule (the ligand) is titrated in small aliquots into a sample cell containing a solution of the other molecule (the macromolecule). malvernpanalytical.com The heat change associated with each injection is measured by a highly sensitive calorimeter. harvard.edu The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule. The shape of this binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. wikipedia.org

Table 3: Comparison of SPR and ITC for Interaction Studies

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Change in refractive index upon binding | Measurement of heat change upon binding |

| Primary Data | Association rate (kₐ), Dissociation rate (kₑ) | Enthalpy (ΔH), Binding constant (Kₐ), Stoichiometry (n) |

| Derived Data | Binding Affinity (Kₑ) | Gibbs Free Energy (ΔG), Entropy (ΔS) |

| Labeling | Label-free | Label-free |

| Immobilization | One binding partner is immobilized | Both partners are in solution |

| Throughput | Can be high-throughput | Generally lower throughput |

This table summarizes and compares the key features of SPR and ITC based on established principles of these techniques. bioradiations.comwikipedia.orgmalvernpanalytical.comharvard.edu

Computational and Theoretical Studies of 2 Aminobutane 1 Thiol

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as 2-aminobutane-1-thiol, might interact with a biological target, typically a protein or enzyme. This in silico approach is fundamental in drug discovery and materials science for assessing the binding affinity and mode of a molecule within a receptor's active site.

The process involves generating a three-dimensional model of this compound and a target receptor. Docking algorithms then systematically sample a multitude of orientations and conformations of the ligand within the receptor's binding pocket to identify the most stable complex. The stability is often evaluated using a scoring function that estimates the binding energy. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds containing aminothiol (B82208) functionalities. For instance, molecular docking has been successfully employed to study the interaction of various aminothiol derivatives with specific enzymes, revealing key hydrogen bonds and hydrophobic interactions that govern their binding.

Table 1: Hypothetical Docking Simulation Results of this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.8 |

| Intermolecular Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | ASP-121, SER-122, LEU-205 |

| Hydrogen Bond Interactions | Amine group with ASP-121, Thiol group with SER-122 |

| Hydrophobic Interactions | Butyl chain with LEU-205 |

Note: This data is illustrative and intended to represent typical outputs of a molecular docking simulation.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with high accuracy.

Prediction of Electronic Structure and Reactivity

DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for potential chemical reactions. For this compound, the lone pairs of electrons on the nitrogen and sulfur atoms are expected to be nucleophilic centers.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

| Molecular Electrostatic Potential | Negative potential around N and S atoms |

Note: These values are representative and would be determined through specific DFT calculations.

Elucidation of Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed understanding of reaction pathways. For this compound, this could involve studying its oxidation, its role as a nucleophile in substitution reactions, or its coordination to metal centers. By modeling these processes, researchers can predict the feasibility and kinetics of various chemical transformations involving this compound.

Conformational Analysis and Stereochemical Predictions

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. Due to rotation around its single bonds, particularly the C-C bonds of the butane (B89635) backbone, this compound can exist in several conformations, such as anti, gauche, and eclipsed.

The principles of conformational analysis for n-butane can be extended to this compound, with the added complexity of the amino and thiol substituents. The steric bulk and potential for intramolecular hydrogen bonding between the -NH2 and -SH groups will significantly influence the conformational landscape. Computational methods can be used to calculate the potential energy as a function of dihedral angles, thereby identifying the most stable conformers. The presence of a chiral center at the second carbon atom also means that stereochemical predictions are crucial for understanding its interactions with other chiral molecules, such as biological receptors.

Table 3: Relative Energies of Key Conformations of this compound

| Conformation (around C1-C2 bond) | Dihedral Angle (S-C1-C2-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 4.5 (least stable) |

Note: This data is illustrative, based on the principles of conformational analysis.

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. mdpi.com By systematically modifying the structure of a lead compound, such as this compound, and evaluating the effects of these modifications, a predictive model can be developed.